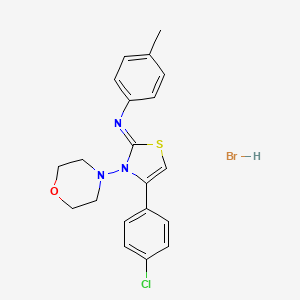

(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline hydrobromide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS.BrH/c1-15-2-8-18(9-3-15)22-20-24(23-10-12-25-13-11-23)19(14-26-20)16-4-6-17(21)7-5-16;/h2-9,14H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOHTPJULUYLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a thiazole derivative known for its diverse biological activities. This compound features a complex molecular structure that includes a morpholine ring and a chlorophenyl group, contributing to its pharmacological potential. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 452.8 g/mol . The structural components include:

- Thiazole moiety : Known for its antimicrobial properties.

- Morpholine ring : Enhances solubility and bioavailability.

- Chlorophenyl group : Imparts unique electronic properties that may affect biological interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antibacterial activity. For instance, compounds structurally similar to (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis . The specific mechanisms for (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline's anticancer effects are still under investigation, but preliminary data suggest it may disrupt cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Similar thiazole derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in treating neurodegenerative diseases and managing urinary infections, respectively .

Case Studies

- Antibacterial Screening : A study conducted on various thiazole derivatives revealed that those containing a chlorophenyl substituent exhibited enhanced antibacterial activity against gram-positive and gram-negative bacteria . The study utilized disk diffusion methods to assess the effectiveness of these compounds.

- Anticancer Evaluation : In vitro studies demonstrated that certain thiazole derivatives could significantly reduce the viability of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings were supported by assays measuring cell proliferation and apoptosis induction .

The biological activity of this compound may involve multiple mechanisms:

- Cellular Interaction : Binding to target proteins or enzymes, disrupting normal cellular functions.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death in cancer cells.

- Inhibition of DNA Synthesis : Preventing replication in bacterial cells.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline hydrobromide have shown effectiveness against various bacterial strains and fungi. A study evaluated the antimicrobial efficacy using the turbidimetric method against Gram-positive and Gram-negative bacteria, revealing promising results for certain derivatives .

Anticancer Activity

The compound also demonstrates potential anticancer properties. In vitro studies have assessed its effects on cancer cell lines, notably estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B assay indicated that derivatives of this compound could inhibit cancer cell proliferation effectively .

Case Studies

- Antimicrobial Efficacy : A study synthesized several thiazole derivatives, including those related to this compound. The results showed that specific compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

- Anticancer Screening : Another investigation focused on the anticancer properties of thiazole derivatives, highlighting that certain compounds derived from (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene) demonstrated substantial cytotoxicity against MCF7 cells. The study utilized molecular docking to elucidate the binding interactions between these compounds and cancer cell receptors, providing insights into their mechanisms of action .

Data Tables

| Activity Type | Test Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Various bacteria & fungi | Significant inhibition observed |

| Anticancer | MCF7 (breast cancer) | Cytotoxic effects noted |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (Z)-N-(4-(4-Chlorophenyl)-3-Morpholinothiazol-2(3H)-ylidene)Aniline Hydrobromide

- Key Differences : The absence of a methyl group on the aniline ring distinguishes this analog from the target compound.

- Activity Data: No explicit biological data are reported for either compound, but structural comparisons suggest activity modulation via substituent effects.

Thiazole-Based Cardioprotective Agents

A study on N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide revealed significant cardioprotective effects, outperforming reference drugs Levocarnitine and Mildronate in mitigating hypoxic muscle contraction .

- Structural Comparison :

- Target Compound : Morpholine ring (electron-rich, polar).

- Cardioprotective Analog : Azepine ring (less polar, cyclic amine).

- SAR Insights : The 4-methoxyphenyl group (electron-donating) in the analog may enhance receptor affinity, whereas the 4-chlorophenyl group (electron-withdrawing) in the target compound could alter binding kinetics.

Hydroxamic Acid Derivatives with 4-Chlorophenyl Moieties

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () share the 4-chlorophenyl group but differ in core structure (hydroxamic acid vs. thiazole) .

- Functional Implications: Hydroxamic acids are known for metalloproteinase inhibition. Thiazole derivatives may target kinases or ion channels, suggesting divergent therapeutic applications.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

The 4-chlorophenyl group’s electron-withdrawing nature could stabilize charge-transfer interactions in receptor binding .

Morpholine vs. Azepine :

- Morpholine’s polarity may improve aqueous solubility, whereas azepine’s hydrophobicity could prolong half-life in lipid-rich tissues .

Therapeutic Potential: Thiazole-morpholine hybrids are understudied but share structural motifs with kinase inhibitors (e.g., GSK-3β inhibitors), suggesting possible applications in neurodegenerative or metabolic diseases.

Q & A

Q. What are the common synthetic routes for (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-4-methylaniline hydrobromide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenyl isothiocyanate with morpholine to form a thiourea intermediate, followed by cyclization with α-bromo ketones to construct the thiazole ring . Key steps include:

- Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate intermediates.

- Final step : Hydrobromide salt formation via treatment with HBr in ethanol, yielding crystalline product . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like (E)-isomers .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR : H and C NMR identify substituent environments (e.g., morpholine protons at δ 3.6–3.8 ppm, thiazole carbons at ~150–160 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] calculated for CHBrClNS: 480.0102) .

- X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and hydrogen bonding patterns .

Q. How can researchers optimize reaction yields for the thiazole ring formation?

- Catalyst screening : Use Lewis acids like ZnCl to accelerate cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene .

- Temperature control : Maintain 80–90°C to balance kinetics and thermal stability of intermediates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for structural isomers?

- DFT calculations : Compare experimental H NMR shifts with computed values (e.g., using Gaussian or ORCA) to distinguish (Z)- and (E)-isomers .

- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to biological targets, validating structural assignments .

- IR frequency matching : Computational IR spectra (via DFT) confirm functional groups when experimental peaks overlap .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Chiral auxiliaries : Introduce L-proline during cyclization to induce asymmetry .

- HPLC resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

- Asymmetric catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .

Q. How do substituent modifications (e.g., halogen replacement, morpholine ring substitution) impact biological activity?

- SAR studies : Replace Cl with F or Br to assess changes in cytotoxicity (MTT assay ) or kinase inhibition (IC profiling) .

- Morpholine ring opening : Substitute morpholine with piperidine to evaluate solubility and logP changes .

- Hydrogen bonding analysis : X-ray structures (SHELXL-refined) correlate H-bond networks with receptor binding affinity .

Q. What experimental designs address discrepancies in thermal stability data across studies?

- TGA-DSC integration : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition pathways (e.g., hydrobromide loss at ~200°C) .

- Controlled atmosphere studies : Compare stability under nitrogen vs. air to isolate oxidative degradation effects .

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under varying storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.